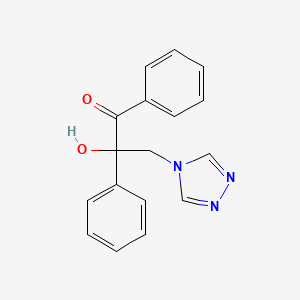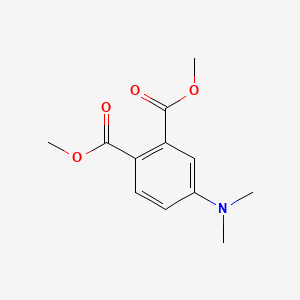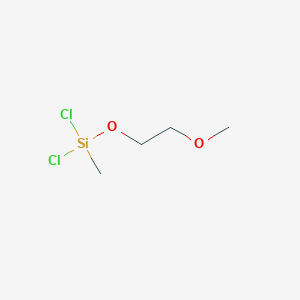
Dichloro(2-methoxyethoxy)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2-methoxyethoxy)methylsilane is a chemical compound with the molecular formula C4H10Cl2O2Si. It is a member of the organosilicon family, which is known for its versatility in various chemical reactions and applications. This compound is often used as an intermediate in the synthesis of other organosilicon compounds and has significant industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(2-methoxyethoxy)methylsilane can be synthesized through the reaction of 2-methoxyethanol with methyltrichlorosilane. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction scheme is as follows:
CH3SiCl3+CH3OCH2CH2OH→CH3SiCl2OCH2CH2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(2-methoxyethoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon derivatives.
Hydrolysis: The compound can react with water to produce silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.
Major Products Formed
Organosilicon Derivatives: Substitution reactions yield various organosilicon compounds with different functional groups.
Silanols: Hydrolysis of this compound produces silanols, which are important intermediates in silicone chemistry.
Siloxanes: Condensation reactions lead to the formation of siloxane bonds, which are the backbone of silicone polymers.
Applications De Recherche Scientifique
Dichloro(2-methoxyethoxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems and biomedical devices.
Industry: this compound is utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of dichloro(2-methoxyethoxy)methylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro(2-chloroethyl)methylsilane
- Dichloro(2-methoxyethyl)methylsilane
- Dichloro(2-ethoxyethyl)methylsilane
Uniqueness
Dichloro(2-methoxyethoxy)methylsilane is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other similar compounds. The presence of the 2-methoxyethoxy group allows for specific interactions and applications that are not possible with other organosilicon compounds.
Propriétés
Numéro CAS |
49541-26-6 |
|---|---|
Formule moléculaire |
C4H10Cl2O2Si |
Poids moléculaire |
189.11 g/mol |
Nom IUPAC |
dichloro-(2-methoxyethoxy)-methylsilane |
InChI |
InChI=1S/C4H10Cl2O2Si/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |
Clé InChI |
BQLVWJZTJYIEPI-UHFFFAOYSA-N |
SMILES canonique |
COCCO[Si](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


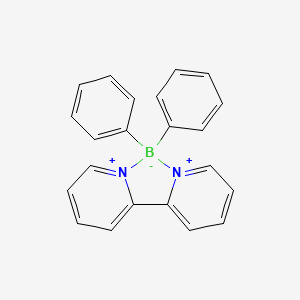
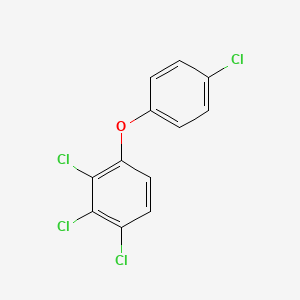
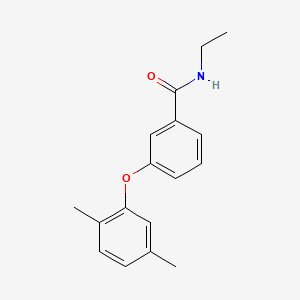



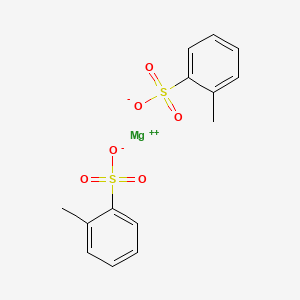

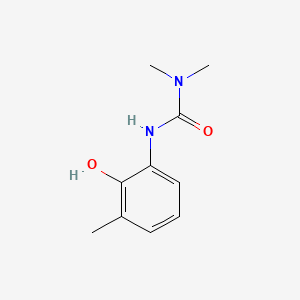
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
